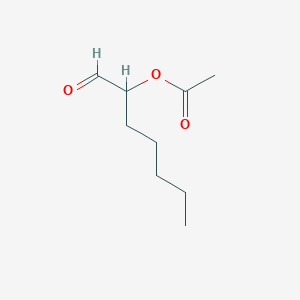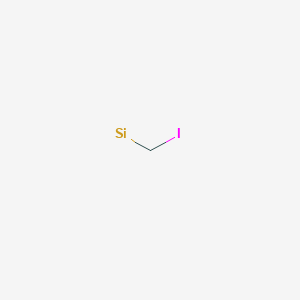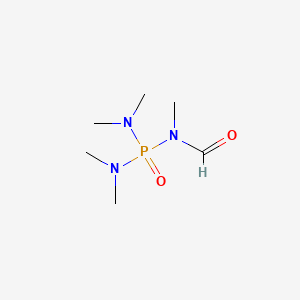![molecular formula C8H16O2Si B14712430 Dimethylbis[(prop-2-en-1-yl)oxy]silane CAS No. 18269-92-6](/img/structure/B14712430.png)
Dimethylbis[(prop-2-en-1-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbis[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20O2Si It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a dimethylsilane core
准备方法
Synthetic Routes and Reaction Conditions
Dimethylbis[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of dimethylchlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
(CH3)2SiCl2+2CH2=CHCH2OH→(CH3)2Si(OCH2CH=CH2)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Dimethylbis[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding saturated silane.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the allyl groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Saturated Silanes: Resulting from the reduction of the compound.
Substituted Silanes: Formed through nucleophilic substitution reactions.
科学研究应用
Dimethylbis[(prop-2-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which dimethylbis[(prop-2-en-1-yl)oxy]silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile reagent, participating in various chemical transformations. In materials science, its ability to form stable silicon-oxygen bonds contributes to the enhanced properties of silicon-based materials. The molecular targets and pathways involved vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a tert-butyl group instead of a dimethyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an allyloxy group.
Trimethyl(propargyloxy)silane: Similar but with a trimethylsilane core.
Uniqueness
Dimethylbis[(prop-2-en-1-yl)oxy]silane is unique due to its specific combination of allyloxy groups and a dimethylsilane core, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications requiring specific chemical transformations and material properties.
属性
CAS 编号 |
18269-92-6 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.30 g/mol |
IUPAC 名称 |
dimethyl-bis(prop-2-enoxy)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI 键 |
QVBNFJYTSUIDFQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)




![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

